molecular formula C14H16F3NO3 B7054290 3-[(1,1,1-Trifluoro-3,3-dimethylbutan-2-yl)carbamoyl]benzoic acid

3-[(1,1,1-Trifluoro-3,3-dimethylbutan-2-yl)carbamoyl]benzoic acid

Cat. No.: B7054290
M. Wt: 303.28 g/mol
InChI Key: QOBJDSNWLYDSSL-UHFFFAOYSA-N
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Description

3-[(1,1,1-Trifluoro-3,3-dimethylbutan-2-yl)carbamoyl]benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group, a dimethylbutan-2-yl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1,1-Trifluoro-3,3-dimethylbutan-2-yl)carbamoyl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1,1,1-Trifluoro-3,3-dimethylbutan-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The carbamoyl group can be hydrolyzed to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidation of the benzoic acid moiety can yield benzoic acid derivatives.

    Hydrolysis Products: Hydrolysis of the carbamoyl group yields the corresponding amine and carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, 3-[(1,1,1-Trifluoro-3,3-dimethylbutan-2-yl)carbamoyl]benzoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may be exploited in the design of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-[(1,1,1-Trifluoro-3,3-dimethylbutan-2-yl)carbamoyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the carbamoyl and benzoic acid moieties contribute to the overall pharmacokinetic profile.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1,1,1-Trifluoro-2-methylpropyl)carbamoyl]benzoic acid
  • 3-[(1,1,1-Trifluoro-3-methylbutan-2-yl)carbamoyl]benzoic acid
  • 3-[(1,1,1-Trifluoro-3,3-dimethylpentan-2-yl)carbamoyl]benzoic acid

Uniqueness

3-[(1,1,1-Trifluoro-3,3-dimethylbutan-2-yl)carbamoyl]benzoic acid is unique due to the specific positioning and combination of its functional groups. The trifluoromethyl group imparts distinct electronic properties, while the dimethylbutan-2-yl and benzoic acid moieties contribute to its structural diversity and potential reactivity. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(1,1,1-trifluoro-3,3-dimethylbutan-2-yl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3/c1-13(2,3)12(14(15,16)17)18-10(19)8-5-4-6-9(7-8)11(20)21/h4-7,12H,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBJDSNWLYDSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(F)(F)F)NC(=O)C1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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